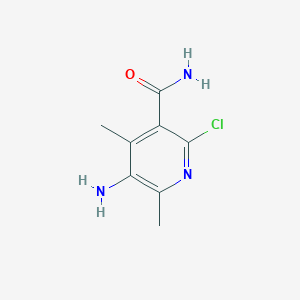

5-Amino-2-chloro-4,6-dimethylnicotinamide

Description

Significance of Pyridine (B92270) and Nicotinamide (B372718) Derivatives in Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. researchgate.net Its derivatives are ubiquitous in nature, found in essential biomolecules like the B-vitamins niacin (nicotinic acid) and niacinamide (nicotinamide). mdpi.com The nicotinamide moiety is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for a vast array of metabolic redox reactions in all living organisms.

Beyond their biological roles, pyridine and its derivatives are invaluable scaffolds in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring imparts unique electronic properties and the ability to form hydrogen bonds, making these compounds excellent ligands for metal complexes and key components in the design of bioactive molecules. nih.gov The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's steric and electronic properties, leading to a wide spectrum of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

Structural Features and Classification of Halogenated and Aminated Pyridine Carboxamides

The introduction of halogen atoms and amino groups onto the pyridine carboxamide framework gives rise to a diverse class of compounds with distinct chemical characteristics. These substitutions can be systematically classified based on the nature and position of the functional groups on the pyridine ring.

Halogenated Pyridine Carboxamides: The presence of a halogen, such as chlorine, on the pyridine ring significantly influences the molecule's reactivity and biological activity. The electronegativity of the halogen atom can alter the electron distribution within the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack. The position of the halogen is also critical; for instance, a chlorine atom at the 2-position of the pyridine ring can influence the conformation of the carboxamide side chain and its interactions with biological targets.

Aminated Pyridine Carboxamides: The amino group, a strong electron-donating group, can significantly impact the electronic properties of the pyridine ring. Its presence can enhance the basicity of the ring nitrogen and participate in hydrogen bonding, which is crucial for molecular recognition processes. The position of the amino group, whether it is ortho, meta, or para to the carboxamide group, will dictate its electronic influence and steric effects.

The combination of both halogen and amino substituents on the nicotinamide scaffold, as seen in 5-Amino-2-chloro-4,6-dimethylnicotinamide, creates a molecule with a unique set of properties derived from the interplay of these functional groups.

Research Rationale and Objectives for this compound

While specific research dedicated to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the well-established importance of its constituent chemical motifs.

The primary objective for designing and synthesizing a molecule like this compound would likely be to explore its potential as a novel bioactive agent. The nicotinamide core is a known pharmacophore, and its decoration with a chloro group, an amino group, and two methyl groups provides a unique substitution pattern that could lead to specific interactions with biological targets.

Hypothetical Research Objectives:

Synthesis and Characterization: The initial goal would be to develop a synthetic route to produce the compound and to fully characterize its structure using modern spectroscopic techniques.

Biological Screening: A key objective would be to screen the compound for a range of biological activities. Given the known activities of related compounds, this could include assays for anticancer, anti-inflammatory, or enzyme inhibitory effects. For example, some substituted nicotinamides have shown potential as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer. rsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers could establish a structure-activity relationship. This would involve systematically varying the substituents on the pyridine ring to understand how each functional group contributes to the observed biological activity.

The presence of the 2-chloro substituent is a common feature in many bioactive pyridine derivatives, often enhancing their potency. The 5-amino group can serve as a key interaction point with biological receptors. The 4- and 6-methyl groups provide steric bulk and can influence the molecule's solubility and metabolic stability.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for structurally related substituted nicotinamides to illustrate the typical characterization and properties of this class of compounds.

Table 1: Representative Spectroscopic Data for a Substituted Nicotinamide

| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative Example) |

| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.0-9.0 ppm), Amide N-H protons (broad singlet, δ 8.0-10.0 ppm), Methyl group protons (singlet, δ 2.0-3.0 ppm) |

| ¹³C NMR | Carbonyl carbon of the amide (δ 160-170 ppm), Aromatic carbons of the pyridine ring (δ 110-160 ppm), Methyl group carbons (δ 15-25 ppm) |

| IR Spectroscopy | N-H stretch of the amide (3200-3400 cm⁻¹), C=O stretch of the amide (1640-1680 cm⁻¹), C=C and C=N stretches of the aromatic ring (1400-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound, Fragmentation patterns characteristic of the loss of the amide group or substituents from the pyridine ring |

This table provides illustrative data based on common values for substituted nicotinamides and does not represent experimentally verified data for this compound.

Table 2: Comparison of Biological Activity of Structurally Related Pyridine Derivatives

| Compound | Key Structural Features | Observed Biological Activity (Example) |

| Nicotinamide | Unsubstituted pyridine-3-carboxamide | Vitamin B3, precursor to NAD⁺/NADH |

| Isoniazid | Pyridine-4-carbohydrazide | Antitubercular agent |

| 2-Chloronicotinic acid | 2-chloro substituted pyridine-3-carboxylic acid | Intermediate in the synthesis of herbicides and pharmaceuticals |

| 5-Aminonicotinic acid | 5-amino substituted pyridine-3-carboxylic acid | Building block for bioactive compounds |

This table showcases the diverse biological roles of different substituted pyridine derivatives to provide context for the potential applications of this compound.

Structure

3D Structure

Properties

CAS No. |

6971-64-8 |

|---|---|

Molecular Formula |

C8H10ClN3O |

Molecular Weight |

199.64 g/mol |

IUPAC Name |

5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H10ClN3O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h10H2,1-2H3,(H2,11,13) |

InChI Key |

OBVUNTVNMNHMMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1N)C)Cl)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 5 Amino 2 Chloro 4,6 Dimethylnicotinamide

Reactions at the Halogenated Position (C-2 Chloro)

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to several types of transformations, primarily nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and reductive dehalogenation.

Nucleophilic Aromatic Substitution Reactions with Various Nucleophiles

The 2-chloro position on the pyridine ring is activated towards nucleophilic attack. youtube.com This reactivity is a cornerstone for introducing a variety of functional groups. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. Aromaticity is then restored by the expulsion of the chloride ion. youtube.com

Commonly, this transformation is achieved by heating the 2-chloropyridine (B119429) derivative with a suitable nucleophile. youtube.com A broad range of nucleophiles can be employed, including amines, alcohols, and thiols, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioether substituted pyridines, respectively. For instance, the reaction of 2-chloropyridines with amines is a frequently used method for the synthesis of 2-aminopyridines. nih.gov

| Nucleophile | Product Type |

| Amines (R-NH2) | 2-Aminopyridine derivatives |

| Alcohols (R-OH) | 2-Alkoxypyridine derivatives |

| Thiols (R-SH) | 2-Thioetherpyridine derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-2 chloro substituent serves as an effective handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the 2-chloropyridine with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. thieme-connect.com The Suzuki coupling of 2-chloropyridines has been shown to proceed with excellent yields, offering a straightforward method for introducing aryl or heteroaryl substituents at the C-2 position. thieme-connect.com The reaction is typically catalyzed by systems like Pd(PPh₃)₄. thieme-connect.com

Heck Reaction: While not as commonly reported for 2-chloropyridines as for their bromo or iodo counterparts, the Heck reaction, which couples the halide with an alkene, can be a potential route for C-C bond formation.

Sonogashira Coupling: This reaction involves the coupling of the 2-chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It provides a direct method for the synthesis of 2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds and represents a significant advancement over traditional methods. wikipedia.org It allows for the coupling of 2-chloropyridines with a wide array of primary and secondary amines under relatively mild conditions. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for the success of this reaction. wikipedia.orgacs.org

| Reaction | Coupling Partner | Product | Catalyst System (Example) |

| Suzuki | Arylboronic acid | 2-Arylpyridine | Pd(PPh₃)₄ / Base |

| Heck | Alkene | 2-Alkenylpyridine | Palladium catalyst / Base |

| Sonogashira | Terminal alkyne | 2-Alkynylpyridine | Palladium catalyst / Copper(I) co-catalyst |

| Buchwald-Hartwig | Amine | 2-Aminopyridine | Palladium catalyst / Phosphine ligand / Base |

Reductive Dehalogenation Strategies

The chlorine atom at the C-2 position can be removed and replaced with a hydrogen atom through reductive dehalogenation. This process is effectively a reduction of the aryl halide. One common method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst. This system has been shown to be effective for the dehalogenation of various chloroarenes, including 2-chloropyridine. msu.edu This reaction provides a route to the corresponding des-chloro analog of the starting material.

Transformations of the Amino Group (C-5 Amino)

The amino group at the C-5 position is a key site for a variety of functional group transformations, including acylation, sulfonylation, alkylation, and diazotization followed by subsequent reactions.

Acylation, Sulfonylation, and Alkylation Reactions of the Amine

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) is a common transformation for aminopyridines. publish.csiro.au These reactions typically proceed by direct attack of the amino nitrogen on the acylating agent. publish.csiro.au

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The reaction of aminopyridines with pyridine sulfonyl chlorides can be achieved by heating the reagents in pyridine. nih.gov

Alkylation: N-alkylation of the amino group can be achieved through various methods. Direct alkylation with alkyl halides can sometimes be inefficient. researchgate.net Reductive amination, involving the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a milder and often more effective route to N-alkylated products. researchgate.net Another approach involves catalysis with reagents like BF₃·OEt₂ for the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org

| Reaction | Reagent | Product |

| Acylation | Acid chloride / Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide / Aldehyde + Reducing Agent | N-Alkylamine |

Diazotization and Subsequent Transformations

The primary amino group at the C-5 position can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. rsc.orgmnstate.edu This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a variety of nucleophiles in subsequent reactions.

Sandmeyer Reaction: This classic reaction involves the conversion of the diazonium salt to a halide (chloro, bromo) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgnih.gov This provides a powerful method for introducing these functionalities at the C-5 position. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Gattermann Reaction: The Gattermann reaction is similar to the Sandmeyer reaction but typically uses copper powder and the corresponding hydrogen halide. byjus.com It can be used to introduce a halogen at the position of the former amino group.

It is important to note that the stability of the diazonium salt and the reaction conditions are critical for the success of these transformations. nih.gov

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂ / Strong Acid | Diazonium Salt |

| Sandmeyer | CuCl / CuBr / CuCN | 5-Chloro / 5-Bromo / 5-Cyano derivative |

| Gattermann | Cu / HX | 5-Halo derivative |

Reactivity of the Alkyl Substituents (C-4 and C-6 Methyl Groups)Specific data on the oxidation of the C-4 and C-6 methyl groups to carboxylic acids or aldehydes, or their halogenation at the alkyl positions, for this particular compound could not be located.

Until dedicated research on the synthesis and reactivity of 5-Amino-2-chloro-4,6-dimethylnicotinamide is conducted and published, a comprehensive and authoritative article on its chemical transformations as outlined cannot be generated. The scientific community awaits further studies to elucidate the chemical properties of this compound.

Table of Mentioned Compounds

Since no specific reactions or related compounds could be discussed in the context of this compound's reactivity, a table of compound names as per the instructions cannot be populated with relevant entries.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Chloro 4,6 Dimethylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Amino-2-chloro-4,6-dimethylnicotinamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the pyridine (B92270) ring would likely appear as a singlet in the aromatic region of the spectrum. The protons of the two methyl groups at positions 4 and 6 would also produce singlet signals, but at a higher field (lower ppm value) compared to the aromatic proton. The chemical shifts of these methyl protons might be slightly different due to their proximity to different substituents (chloro and amino groups). The protons of the amino (NH₂) group and the amide (CONH₂) group would typically appear as broad singlets. Their chemical shifts can be variable and are often influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0-8.5 | Singlet |

| CH₃ (at C4) | 2.2-2.7 | Singlet |

| CH₃ (at C6) | 2.2-2.7 | Singlet |

| NH₂ | 4.0-6.0 | Broad Singlet |

| CONH₂ | 7.0-8.5 | Broad Singlet |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring will resonate in the downfield region (100-160 ppm). The carbon attached to the chlorine atom (C2) and the carbon attached to the amino group (C5) will have their chemical shifts influenced by the electronegativity of these substituents. The carbons of the two methyl groups will appear in the upfield region (15-30 ppm). The carbonyl carbon of the amide group will be observed at the most downfield position, typically in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (C-Cl) | 145-160 |

| C3 (C-CONH₂) | 120-135 |

| C4 (C-CH₃) | 140-155 |

| C5 (C-NH₂) | 135-150 |

| C6 (C-CH₃) | 150-165 |

| C=O (Amide) | 165-180 |

| CH₃ (at C4) | 18-25 |

| CH₃ (at C6) | 18-25 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. In this specific molecule, since all the protons are expected to be singlets (or broad singlets), significant COSY correlations are not anticipated, except perhaps for some long-range couplings which are generally weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com It would be used to definitively assign the signals of the methyl protons to their corresponding methyl carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It can provide information about the stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the amino protons and the protons of the adjacent methyl group at C6, or between the amide protons and the aromatic proton.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several characteristic absorption bands:

Amide Group: A strong absorption band for the C=O stretching vibration is expected around 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amino group would also be observed in the 3300-3500 cm⁻¹ region, often as two distinct peaks. The N-H bending vibration would be seen around 1600-1650 cm⁻¹.

Halo Group: The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Pyridine Moiety: The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (CONH₂) | N-H Stretch | 3100-3500 (two bands) |

| C=O Stretch | 1650-1690 | |

| Amino (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| N-H Bend | 1600-1650 | |

| Alkyl (CH₃) | C-H Stretch | 2850-3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Halo (C-Cl) | C-Cl Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₀ClN₃O), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the chlorine atom, the amino group, the amide group, or a methyl group. Analysis of the masses of the resulting fragment ions can help to confirm the proposed structure of the compound. For instance, the loss of a chlorine radical would result in a fragment ion with a mass 35 or 37 units less than the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a definitive analytical technique for determining the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, HRMS analysis is essential to confirm its molecular formula, C₈H₁₀ClN₃O.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₈H₁₀ClN₃O | [M+H]⁺ | 200.0585 |

This table presents the theoretically calculated exact mass for the protonated molecule of this compound. Experimental determination via HRMS would be required to confirm this value.

Analysis of Fragmentation Pathways to Confirm Structural Features

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering insights into the connectivity of its atoms and functional groups.

For this compound, fragmentation is expected to occur at the most labile bonds. Common fragmentation patterns for related aromatic amides and chlorinated heterocyclic compounds would likely involve:

Loss of the amide group (-CONH₂): This would result in a significant fragment ion.

Cleavage of the C-Cl bond: The loss of a chlorine radical or hydrochloric acid can be a characteristic fragmentation pathway.

Loss of methyl groups (-CH₃): Sequential or concerted loss of the two methyl groups from the pyridine ring would produce additional fragment ions.

Ring fragmentation: Under higher collision energies, the pyridine ring itself may fragment, yielding smaller characteristic ions.

A detailed analysis of the fragmentation pathways of protonated this compound would allow for the confirmation of the positions of the amino, chloro, and dimethyl substituents on the nicotinamide (B372718) scaffold.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the substituted pyridine ring system, which acts as the primary chromophore. The presence of the amino (-NH₂) and chloro (-Cl) substituents, as well as the amide (-CONH₂) and methyl (-CH₃) groups, will affect the energy of the electronic transitions and thus the λmax values. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted nicotinamide core.

Solvent polarity can also influence the UV-Vis spectrum. In polar solvents, interactions with the solute can stabilize the ground or excited states differently, leading to shifts in the absorption bands. A systematic study in a range of solvents would provide further insight into the electronic nature of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

This table is a placeholder for experimental UV-Vis absorption data. Specific λmax values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure and conformation in the solid state.

A successful crystallographic analysis of this compound would provide definitive information on:

The planarity of the pyridine ring.

The bond lengths and angles of all constituent atoms, confirming the substitution pattern.

The conformation of the amide group relative to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate the crystal packing.

While a crystal structure for the specific compound this compound is not publicly available, related structures, such as salts of aminopyrimidines, have been characterized. For instance, the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate reveals details about hydrogen bonding patterns and π-π stacking interactions that could be analogous to those found in the title compound. nih.gov

Table 3: Crystallographic Data Collection and Refinement (Hypothetical)

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

This table represents a template for the crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The actual values are contingent upon successful crystallization and data collection.

Theoretical and Computational Chemistry Studies of 5 Amino 2 Chloro 4,6 Dimethylnicotinamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular choice for calculating the optimized molecular geometry, where the molecule is at its lowest energy state, and for determining various electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.net

For substituted nicotinamide (B372718) derivatives, DFT has been employed to understand how different functional groups affect the molecular structure and electronic distribution. nih.gov For instance, a study on nicotinamide-based VEGFR-2 inhibitors utilized DFT to optimize the molecular structure of a newly designed compound, confirming its binding mode with the target enzyme. nih.gov Similar studies on other pyridine (B92270) derivatives have used DFT to calculate optimized structures and have shown good correlation with experimental data from techniques like X-ray crystallography. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Related Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.41 | 118 - 122 | 0.0 - 1.2 |

| C-N (ring) | 1.33 - 1.37 | 117 - 123 | - |

| C-Cl | ~1.74 | - | - |

| C-NH2 | ~1.37 | - | - |

| C-CH3 | ~1.51 | - | - |

| C=O | ~1.23 | - | - |

| C-NH2 (amide) | ~1.36 | - | - |

Note: This table presents typical bond lengths and angles for substituted pyridine rings and associated functional groups based on computational studies of related molecules. The exact values for 5-Amino-2-chloro-4,6-dimethylnicotinamide would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In studies of various nicotinamide and pyridine derivatives, FMO analysis has been used to predict their chemical behavior. For example, in a study on newly designed nicotinamide derivatives, the electronic properties were examined using HOMO/LUMO contour plots. researchgate.net This analysis helps in identifying the electron-donating and electron-accepting regions within the molecule. For a compound like this compound, the amino group would be expected to increase the energy of the HOMO, making the molecule a better electron donor, while the chloro and nicotinamide ring would influence the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Nicotinamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential | 6.5 to 5.5 |

| Electron Affinity | 1.5 to 0.5 |

Note: These values are representative of substituted nicotinamide derivatives and serve as an illustration. The actual values for this compound would need to be calculated specifically.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecular surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For substituted nicotinamides, MEP analysis can reveal how the different functional groups influence the electrostatic potential. researchgate.netresearchgate.net In a study on nicotinamide derivatives, MEP maps were used to examine their electronic properties. researchgate.net For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group would be expected to be regions of high electron density (red), making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and amide groups would likely show positive potential (blue), indicating their role as hydrogen bond donors.

Computational Spectroscopy

Computational spectroscopy involves the simulation of various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), using theoretical methods. These simulations are highly valuable for interpreting experimental spectra and for assigning spectral features to specific molecular structures and transitions.

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, often using DFT, has become a standard tool in structural chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm or elucidate the molecular structure.

For complex organic molecules, including various nicotinamide derivatives, theoretical NMR chemical shift calculations have been successfully employed. researchgate.net In a study of newly synthesized nicotinamide derivatives, ¹H-NMR and ¹³C-NMR spectra were used for characterization, and computational methods can provide a deeper understanding of the observed chemical shifts. researchgate.net For this compound, theoretical calculations could predict the chemical shifts for the protons and carbons of the pyridine ring, the methyl groups, and the amide group, aiding in the complete assignment of its NMR spectra.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Substituted Nicotinamide

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 (C-Cl) | 150 - 155 | H (ring) | 7.5 - 8.5 |

| C3 (C-CONH2) | 130 - 135 | H (NH2) | 5.0 - 6.0 |

| C4 (C-CH3) | 145 - 150 | H (CH3) | 2.2 - 2.6 |

| C5 (C-NH2) | 140 - 145 | H (CONH2) | 7.0 - 8.0 |

| C6 (C-CH3) | 155 - 160 | - | - |

| C=O | 165 - 170 | - | - |

| CH3 | 18 - 25 | - | - |

Note: This table provides a hypothetical range of chemical shifts based on general knowledge of similar structures. Accurate prediction requires specific calculations for this compound.

Simulated IR and UV-Vis Spectra for Comparison with Experimental Data

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are crucial for understanding the vibrational and electronic properties of molecules. Simulated IR spectra, obtained from frequency calculations using methods like DFT, can help in the assignment of vibrational modes observed in experimental FT-IR spectra. researchgate.net This includes stretching, bending, and torsional vibrations of different functional groups.

Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net These calculations can predict the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as n→π* and π→π* transitions. researchgate.net In studies of nicotinamide derivatives, TD-DFT has been used to understand their photophysical properties and to correlate them with their electronic structure. nih.gov For this compound, simulated IR spectra would help identify the characteristic vibrational frequencies for the C-Cl, N-H, C=O, and C-N bonds. Simulated UV-Vis spectra would provide information on its electronic absorption properties, which are influenced by the conjugated system of the pyridine ring and the electronic nature of its substituents.

Table 4: Illustrative Predicted Vibrational Frequencies and Electronic Transitions

| Spectral Type | Parameter | Predicted Value | Assignment |

| IR | Wavenumber (cm⁻¹) | 3400 - 3200 | N-H stretching (amino and amide) |

| 3000 - 2900 | C-H stretching (methyl and aromatic) | ||

| 1680 - 1650 | C=O stretching (amide) | ||

| 1600 - 1450 | C=C and C=N stretching (ring) | ||

| 800 - 700 | C-Cl stretching | ||

| UV-Vis | λmax (nm) | 250 - 280 | π→π* transition |

| 320 - 360 | n→π* transition |

Note: These are representative values based on the functional groups present and data from related compounds. Specific calculations are needed for this compound.

Molecular Dynamics and Docking Simulations

Computational studies, including molecular dynamics (MD) simulations and molecular docking, are powerful tools for understanding the behavior of molecules at an atomic level. While specific molecular dynamics and docking studies for this compound are not extensively available in the public domain, the principles of these techniques can be applied to hypothesize its behavior.

MD simulations would allow for the examination of the molecule's movement and conformational changes over time, providing insights into its flexibility and interactions with its environment. Molecular docking could be employed to predict the binding orientation and affinity of this compound to a target protein, which is a crucial step in drug discovery and design.

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. For this compound, the rotation around the single bonds, particularly the bond connecting the carboxamide group to the pyridine ring, would be a key determinant of its conformational isomers.

The presence of the amino and chloro substituents on the pyridine ring, along with the methyl groups, will create steric and electronic effects that influence the stability of different conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformations.

The relative energies of these conformations can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations help in identifying the global minimum energy conformation, which is the most likely structure of the molecule in its ground state.

Theoretical Exploration of Reaction Mechanisms

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions at a molecular level. For this compound, several types of reactions could be computationally investigated. For instance, nucleophilic aromatic substitution (SNA_r) reactions are common for chloro-substituted pyridines.

Computational studies can model the reaction pathway of a potential nucleophile attacking the pyridine ring, leading to the displacement of the chloro group. These studies involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

Furthermore, the reactivity of the amino and carboxamide groups can be explored. For example, the amino group could undergo reactions such as acylation or diazotization, and the carboxamide group could be hydrolyzed. Theoretical calculations can provide insights into the feasibility and energetics of these transformations. The study of related substituted pyrimidines has shown that the presence of certain groups can favor specific reaction pathways, such as aminolysis over the substitution of other leaving groups. chemrxiv.org

Structure Activity Relationship Sar Investigations of Substituted Nicotinamide Derivatives

Impact of Halogen Substituents on Biological Activities

The presence of a chlorine atom at the C2 position of the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity. Halogens, such as chlorine, are known to exert a strong electron-withdrawing effect, which can significantly influence the reactivity and binding affinity of the entire molecule. nih.govnih.gov In the context of nicotinamide (B372718) derivatives, the introduction of a halogen can enhance antimicrobial and anti-inflammatory properties. researchgate.net

The chloro group in 5-Amino-2-chloro-4,6-dimethylnicotinamide is expected to modulate the compound's lipophilicity, a key factor in its ability to cross biological membranes and reach its molecular target. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen and the amino group, thereby affecting ionization at physiological pH and the potential for hydrogen bonding interactions with biological macromolecules. nih.gov Studies on related heterocyclic compounds have shown that the position and nature of the halogen substituent can be pivotal in determining the potency and selectivity of action. acs.org

Table 1: Predicted Impact of the Chloro Substituent on Biological Properties

| Property | Predicted Effect of the 2-Chloro Group | Rationale |

| Lipophilicity | Increased | Halogens generally increase the lipophilicity of organic molecules. |

| Electronic Nature | Electron-withdrawing | The high electronegativity of chlorine pulls electron density from the pyridine ring. |

| Reactivity | Modified | Alters the electron distribution of the aromatic system, influencing susceptibility to nucleophilic or electrophilic attack. |

| Binding Affinity | Potentially Enhanced | Can participate in halogen bonding, a specific non-covalent interaction with biological targets. |

Role of the Amino Group in Modulating Molecular Interactions and Efficacy

The amino group at the C5 position is a key functional group that can significantly influence the molecule's biological activity through its ability to form hydrogen bonds and act as a proton donor or acceptor. ncert.nic.in In many biologically active molecules, amino groups are crucial for establishing specific interactions with receptor binding sites, thereby anchoring the molecule in the correct orientation for optimal activity. researchgate.net

Table 2: Predicted Role of the Amino Group in Molecular Interactions

| Interaction Type | Predicted Role of the 5-Amino Group | Potential Biological Consequence |

| Hydrogen Bonding | Acts as a hydrogen bond donor and potentially as an acceptor. | Crucial for specific binding to target proteins, enhancing potency and selectivity. |

| Ionic Interactions | Can be protonated at physiological pH, allowing for ionic interactions. | May facilitate binding to negatively charged pockets in biological targets. |

| Polarity | Increases the overall polarity of the molecule. | Influences solubility and pharmacokinetic properties. |

Influence of Methyl Substituents on Molecular Recognition and Activity Profiles

The two methyl groups at the C4 and C6 positions of the pyridine ring in This compound play a significant role in defining the steric and conformational landscape of the molecule. nih.gov These substituents can influence how the molecule fits into a binding pocket and can also impact its metabolic stability. thorne.com

Table 3: Predicted Influence of Methyl Substituents

| Aspect | Predicted Influence of 4,6-Dimethyl Groups | Implication for Biological Activity |

| Steric Hindrance | Creates a specific three-dimensional shape. | Can enhance selectivity by favoring binding to specific receptor conformations. |

| Hydrophobicity | Increases the non-polar surface area. | Contributes to the overall lipophilicity, affecting membrane permeability. |

| Metabolic Stability | Potential sites for metabolic modification. | Influences the half-life and duration of action of the compound. |

Correlation of Electronic and Steric Parameters with Biological Responses

The biological activity of This compound is a direct consequence of the interplay between its electronic and steric properties. nih.gov The electron-withdrawing chloro group and the electron-donating amino and methyl groups create a distinct electronic distribution across the pyridine ring, which dictates its reactivity and potential for non-covalent interactions. beilstein-journals.org

SAR in Specific Biological Contexts (e.g., Antimicrobial, Anti-inflammatory)

Nicotinamide and its derivatives have been reported to possess both antimicrobial and anti-inflammatory properties. mdpi.comnih.govnih.gov The structural features of This compound suggest that it could be active in both these areas.

In the context of antimicrobial activity , the chlorinated pyridine core is a common feature in many antimicrobial agents. The combination of the chloro and amino groups may disrupt essential biological processes in microorganisms. researchgate.net For example, some nicotinamide derivatives have been shown to inhibit fungal growth by disrupting the cell wall. mdpi.com

For anti-inflammatory activity , nicotinamide itself has been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. nih.govnih.gov The substituents on the pyridine ring of This compound could modulate this activity. For instance, the lipophilicity conferred by the chloro and methyl groups might enhance its ability to penetrate inflamed tissues. The amino group could be crucial for interacting with key enzymes in the inflammatory cascade.

Table 4: Postulated SAR in Specific Biological Contexts

| Biological Context | Key Structural Feature | Postulated Mechanism of Action |

| Antimicrobial | 2-Chloro substituent | Enhanced membrane permeability and potential inhibition of essential microbial enzymes. |

| 5-Amino group | Formation of critical hydrogen bonds with microbial target proteins. | |

| Anti-inflammatory | Nicotinamide scaffold | Inhibition of pro-inflammatory signaling pathways. |

| 4,6-Dimethyl groups | Increased lipophilicity for better tissue penetration and potential for selective binding. |

Advanced Applications and Role of 5 Amino 2 Chloro 4,6 Dimethylnicotinamide in Chemical Synthesis

Strategic Intermediate in Complex Heterocyclic Synthesis

The molecular architecture of 5-Amino-2-chloro-4,6-dimethylnicotinamide, with its strategically positioned functional groups, makes it an ideal starting material for the synthesis of complex heterocyclic structures. The presence of an amino group ortho to a carboxamide on the pyridine (B92270) ring is particularly significant for the construction of fused ring systems.

Precursor for Pyrido[2,3-d]pyrimidines and Other Fused Polycyclic Systems

This compound serves as a key precursor in the synthesis of pyrido[2,3-d]pyrimidines, a class of bicyclic heterocycles with a wide range of biological activities. The general synthetic strategy involves the condensation of an ortho-amino-nicotinamide derivative with a suitable cyclizing agent. The amino group and the amide functionality of this compound can react with various reagents, such as dicarbonyl compounds, to form the fused pyrimidine (B1678525) ring.

The synthesis of pyrido[2,3-d]pyrimidines often proceeds through the initial formation of an intermediate, which then undergoes intramolecular cyclization. For instance, the reaction of a substituted aminopyrimidine with an appropriate reagent can lead to the formation of the fused pyridine ring. While direct literature citing the use of this compound is not prevalent, the established reactivity of related o-aminonicotinamides strongly supports its utility in this context. nih.govnih.gov The chloro and methyl substituents on the pyridine ring of the starting material are retained in the final pyrido[2,3-d]pyrimidine (B1209978) product, allowing for the generation of specifically substituted derivatives. These substituents can play a crucial role in modulating the biological activity of the final compounds.

The versatility of this synthetic approach allows for the creation of a variety of fused polycyclic systems beyond pyrido[2,3-d]pyrimidines. By choosing different cyclizing agents and reaction conditions, other heterocyclic rings can be fused to the initial pyridine core, leading to novel and complex molecular scaffolds.

Building Block for Chemically Diverse Libraries

In the realm of drug discovery and agrochemical research, the generation of chemically diverse libraries of compounds is essential for identifying new lead structures. This compound is an excellent building block for such libraries due to its multiple points of diversification.

The amino group, the chloro substituent, and the amide functionality can all be modified or used as handles for further chemical transformations. For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, further expanding the chemical space. The amide can also be hydrolyzed or converted to other functional groups. This multi-faceted reactivity allows for the parallel synthesis of a large number of distinct compounds from a single, readily available starting material, a key strategy in combinatorial chemistry. enamine.net

Applications in Agrochemical Research as Chemical Intermediates

The development of new and effective agrochemicals is crucial for ensuring food security. This compound serves as a valuable intermediate in the synthesis of novel herbicides and fungicides.

Development of Herbicidal Leads and Analogues

Research has demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant herbicidal activity. acs.org These compounds can act as inhibitors of key enzymes in plants, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov By using this compound as a starting material, chemists can synthesize a variety of pyrido[2,3-d]pyrimidine analogues with different substitution patterns.

Table 1: Examples of Herbicidal Pyrido[2,3-d]pyrimidine Derivatives

| Compound Class | Target Weeds | Mode of Action (if known) |

|---|---|---|

| Pyrido[2,3-d]pyrimidine-diones | Broadleaf and grass weeds | Protoporphyrinogen Oxidase (PPO) inhibition nih.gov |

Synthesis of Novel Fungicidal Compounds

In addition to herbicides, the pyrido[2,3-d]pyrimidine scaffold has also been explored for its fungicidal properties. nih.govguidechem.com Fungal pathogens pose a significant threat to crop yields, and the development of new fungicides with novel modes of action is a continuous effort to combat resistance.

The synthesis of fungicidal compounds from this compound follows a similar pathway, leading to pyrido[2,3-d]pyrimidine derivatives. The structural diversity that can be achieved through the use of this intermediate allows for the exploration of structure-activity relationships (SAR) to identify compounds with potent and broad-spectrum antifungal activity. Research has shown that certain substitution patterns on the pyrido[2,3-d]pyrimidine ring system are crucial for high fungicidal efficacy. nih.gov

Utility in Medicinal Chemistry Research as Synthetic Intermediates

The field of medicinal chemistry constantly seeks novel molecular scaffolds to develop new therapeutic agents. The pyrido[2,3-d]pyrimidine core, accessible from this compound, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. enamine.netnih.gov

One of the most significant applications of pyrido[2,3-d]pyrimidine derivatives in medicinal chemistry is as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold can mimic the adenine (B156593) moiety of ATP, the natural substrate for kinases, thereby acting as competitive inhibitors.

The ability to synthesize a wide array of substituted pyrido[2,3-d]pyrimidines from this compound allows medicinal chemists to fine-tune the selectivity and potency of these kinase inhibitors. By systematically altering the substituents, it is possible to target specific kinases involved in disease progression while minimizing off-target effects. This targeted approach is a cornerstone of modern drug development.

Table 2: Therapeutic Targets of Pyrido[2,3-d]pyrimidine Derivatives

| Therapeutic Area | Target Enzyme/Receptor | Reference |

|---|---|---|

| Oncology | Tyrosine Kinases, PI3K, CDK4/6 | enamine.net |

| Infectious Diseases | Dihydrofolate Reductase (DHFR) | nih.gov |

Synthesis of Potential Anti-inflammatory Agents

Although no studies have been identified that specifically utilize this compound for the synthesis of anti-inflammatory agents, the structural components of the molecule are found in various compounds known to possess anti-inflammatory properties. For instance, derivatives of 4-aminopyrimidines have been synthesized and shown to exhibit significant anti-inflammatory activity. nih.gov In one study, a series of 4-amino-5-cyano-2,6-diarylpyrimidines were synthesized, and several of these compounds demonstrated better anti-inflammatory effects than aspirin (B1665792), a common non-steroidal anti-inflammatory drug (NSAID). nih.gov

Another area of relevant research is the synthesis of novel quinazoline (B50416) derivatives. A series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were designed and synthesized, with some compounds showing potent anti-inflammatory activity. researchgate.net The anti-inflammatory potential of these compounds was evaluated using methods such as the protein denaturation method. These examples suggest that the this compound scaffold could serve as a valuable starting material for the development of new anti-inflammatory drugs.

Table 1: Examples of Structurally Related Compounds with Anti-inflammatory Activity

| Compound Class | Key Structural Features | Observed Anti-inflammatory Activity |

| 4-Amino-5-cyano-2,6-diarylpyrimidines | 4-aminopyrimidine core | Some derivatives more active than aspirin nih.gov |

| 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Chloro-substituted heterocyclic core | Good to potent anti-inflammatory activity researchgate.net |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | Amino group on a heterocyclic ring | Activation of NRF2, leading to anti-inflammatory effects nih.gov |

Development of Antimicrobial Agents (Antibacterial, Antifungal)

The structural motifs present in this compound are also prevalent in compounds developed for their antimicrobial properties. The 2,5-dimethylphenyl scaffold, for example, is a common feature in many compounds with activity against bacteria, fungi, and viruses. nih.gov Research into N-2,5-dimethylphenylthioureido acid derivatives has yielded compounds with promising activity against multidrug-resistant Gram-positive pathogens. nih.gov

Furthermore, aminoalkyl resveratrol (B1683913) derivatives have been synthesized and have shown antimicrobial activity, particularly against anaerobic bacteria. nih.gov Some of these derivatives were found to be more effective than existing antibiotics against certain strains. nih.gov The presence of an amino group in this compound suggests that it could be a candidate for similar modifications to develop novel antimicrobial agents.

Derivatives of 2-amino-4-chloropyrimidine, which shares structural similarity with the target compound, have also been investigated. For example, 2-Amino-4-chloro-5,6-dimethylpyrimidine is a commercially available compound that could serve as a precursor for antimicrobial drug development. thermofisher.com

Design and Synthesis of Enzyme Inhibitors (e.g., NAD+ Synthetase Inhibitors)

The nicotinamide (B372718) portion of this compound is a key indicator of its potential as a precursor for enzyme inhibitors. Nicotinamide is a component of the coenzyme NAD+ (Nicotinamide Adenine Dinucleotide), which is essential for numerous enzymatic reactions in the body. Molecules that can interfere with NAD+ biosynthesis or function are of great interest as potential therapeutic agents.

While no direct studies on this compound as an NAD+ synthetase inhibitor were found, the broader class of nicotinamide derivatives has been explored for this purpose. The rationale is that analogs of nicotinamide can act as competitive inhibitors for enzymes that use NAD+ or its precursors.

Exploration in Materials Science and Industrial Chemistry

The applications of this compound in materials science and industrial chemistry are not well-documented in publicly available research. However, the functional groups present on the molecule suggest potential avenues for exploration. The amino group can be a site for polymerization reactions, potentially leading to the creation of novel polymers with specific properties. The chloro- and amino-substituted pyridine ring could also be incorporated into metal-organic frameworks (MOFs) or other advanced materials.

In industrial chemistry, such a substituted nicotinamide could serve as a versatile building block for the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The presence of multiple reaction sites allows for a variety of chemical transformations, making it a potentially valuable intermediate in multi-step syntheses. Further research is needed to explore these possibilities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-2-chloro-4,6-dimethylnicotinamide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (temperature, solvent, catalysts) and purification steps. For example, deuterated analogs of nicotinamide derivatives (e.g., Nicotinamide-2,4,5,6-d4) may require isotopic labeling protocols to ensure structural integrity . Post-synthesis purification via HPLC or recrystallization, as described for similar compounds (e.g., ≥95% purity standards in reagent catalogs), is critical for eliminating impurities . Analytical techniques like NMR and mass spectrometry should confirm molecular identity and purity thresholds (>98.5% for analytical standards) .

Q. What crystallographic methods are suitable for analyzing hydrogen-bonding patterns in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with graph set analysis (GSA) is recommended to map hydrogen-bonding networks. This approach, validated in studies of nicotinamide derivatives, identifies motifs like R₂²(8) rings or chains, which influence crystal packing and stability . For hygroscopic or unstable crystals, low-temperature data collection (e.g., 100 K) minimizes structural degradation. Computational tools (e.g., Mercury, CrystalExplorer) can supplement experimental data to predict polymorphism .

Q. How should researchers verify the purity of this compound for pharmacological assays?

- Methodological Answer : Combine orthogonal analytical methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified standards (e.g., Nicotinamide-2,4,5,6-d4) .

- Titration : Quantify amino groups via acid-base titration in non-aqueous solvents.

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect melting point deviations (>2°C from literature values indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in solubility or reactivity studies of this compound?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or trace impurities. Perform controlled experiments:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under inert atmospheres to exclude oxidation artifacts.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed chloro groups or dimethylation side products) .

- Iterative Analysis : Apply qualitative research frameworks (e.g., triangulation of HPLC, NMR, and kinetic data) to isolate variables .

Q. What role does deuteration play in studying the metabolic stability of this compound?

- Methodological Answer : Deuterated analogs (e.g., Nicotinamide-2,4,5,6-d4) enhance metabolic stability by slowing CYP450-mediated degradation via the kinetic isotope effect. To validate:

- Isotopic Labeling : Synthesize deuterated derivatives using deuterium oxide (D₂O) or deuterated precursors under catalytic conditions .

- In Vitro Assays : Compare half-lives in liver microsomes between deuterated and non-deuterated forms. A ≥20% increase in half-life indicates successful stabilization .

Q. What safety protocols are recommended for handling this compound in cross-disciplinary studies?

- Methodological Answer : Despite limited compound-specific safety data, adopt protocols for halogenated nicotinamides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.